molecular formula C8H7FO2 B106407 5-Fluoro-2-methoxybenzaldehyde CAS No. 19415-51-1

5-Fluoro-2-methoxybenzaldehyde

Cat. No.: B106407
CAS No.: 19415-51-1
M. Wt: 154.14 g/mol
InChI Key: CRLDWFVRQNUUSZ-UHFFFAOYSA-N
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Description

Preparation Methods

Balz-Schiemann Fluorination via Diazonium Intermediate

The Balz-Schiemann reaction remains a cornerstone for introducing fluorine into aromatic systems. For 5-fluoro-2-methoxybenzaldehyde, this method involves:

Nitration of 2-Methoxybenzaldehyde

2-Methoxybenzaldehyde undergoes nitration at the para position relative to the methoxy group, yielding 5-nitro-2-methoxybenzaldehyde . Concentrated nitric acid (HNO₃) in sulfuric acid (H₂SO₄) at 0–5°C achieves 85–90% conversion .

Reduction to Arylamine

Catalytic hydrogenation (H₂/Pd-C) or stoichiometric reduction (Fe/HCl) converts the nitro group to an amine, producing 5-amino-2-methoxybenzaldehyde with >95% yield .

Diazotization and Fluorination

The amine is diazotized with sodium nitrite (NaNO₂) in HCl at −5°C, followed by thermal decomposition in the presence of fluoroboric acid (HBF₄). This step replaces the diazonium group with fluorine, yielding This compound at 70–75% purity .

Table 1: Balz-Schiemann Reaction Optimization

StepReagents/ConditionsYield (%)Purity (%)
NitrationHNO₃/H₂SO₄, 0°C8892
ReductionH₂ (1 atm), Pd-C, EtOH9698
DiazotizationNaNO₂, HCl, −5°C8990
FluorinationHBF₄, Δ7285

Directed metalation enables precise fluorine introduction at the C5 position using a protected aldehyde group as a directing moiety:

Acetal Protection

The aldehyde group of 2-methoxybenzaldehyde is protected as a dimethyl acetal using ethylene glycol and p-toluenesulfonic acid (PTSA), yielding 2-methoxybenzaldehyde dimethyl acetal (98% yield).

Lithiation and Fluorination

Lithium diisopropylamide (LDA) deprotonates the C5 position (−78°C, THF), followed by quenching with N-fluorobenzenesulfonimide (NFSI). This step installs fluorine with 80% regioselectivity.

Deprotection

Hydrolysis with aqueous HCl regenerates the aldehyde, affording This compound in 65% overall yield.

Table 2: DoM Method Performance

ParameterValue
Lithiation Temp−78°C
Fluorination AgentNFSI
Regioselectivity80% C5 fluorination
Overall Yield65%

Demethylation of 5-Fluoro-2,4-dimethoxybenzaldehyde

Selective demethylation of a dimethoxy precursor offers a high-yield route:

Boron Trichloride-Mediated Demethylation

5-Fluoro-2,4-dimethoxybenzaldehyde reacts with BCl₃ in dichloromethane (0–20°C, 24 h), selectively removing the C4 methoxy group while retaining the C2 methoxy group. This produces 5-fluoro-2-hydroxy-4-methoxybenzaldehyde (71% yield) .

Methylation of Phenolic Intermediate

The phenolic intermediate is methylated using dimethyl sulfate (DMS) in acetone under basic conditions (K₂CO₃), yielding This compound at 90% purity .

Table 3: Demethylation-Methylation Sequence

StepConditionsYield (%)
BCl₃ DemethylationCH₂Cl₂, 24 h, 20°C71
DMS MethylationAcetone, K₂CO₃, 50°C85

Alkylation of 5-Fluoro-2-hydroxybenzaldehyde

Direct methylation of a fluorinated phenolic aldehyde avoids complex protection-deprotection steps:

Synthesis of 5-Fluoro-2-hydroxybenzaldehyde

Electrophilic fluorination of 2-hydroxybenzaldehyde using xenon difluoride (XeF₂) in acetonitrile introduces fluorine at the C5 position (60% yield).

Methylation with Dimethyl Sulfate

The phenolic hydroxyl group is methylated using DMS in the presence of NaOH, achieving 88% conversion to This compound .

Table 4: Alkylation Efficiency

ParameterValue
Fluorination AgentXeF₂
Methylation AgentDMS
Overall Yield53%

Comparative Analysis of Methods

Yield and Scalability

  • Balz-Schiemann : Moderate yield (72%) but scalable for industrial production.

  • DoM Strategy : Lower yield (65%) due to acetal protection steps.

  • Demethylation-Methylation : Highest yield (85%) but requires dimethoxy precursor.

  • Direct Alkylation : Limited by low fluorination efficiency (53%).

Industrial Applicability

  • Methods using DMS alkylation and BCl₃ demethylation are preferred for large-scale synthesis due to reagent availability and minimal purification steps .

Chemical Reactions Analysis

Types of Reactions: 5-Fluoro-2-methoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 5-Fluoro-2-methoxybenzaldehyde
  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • CAS Number : 19415-51-1
  • SMILES : COC₁=C(C=C(C=C₁)F)C=O
  • Key Properties : Air-sensitive, pale yellow liquid, used as a versatile intermediate in organic synthesis .

Comparison with Structurally Similar Compounds

Positional Isomers

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Differences
4-Fluoro-2-methoxybenzaldehyde 450-83-9 F (4), OCH₃ (2) 154.14 Fluorine position alters electronic effects; reduced steric hindrance at the para position enhances reactivity in electrophilic substitution .
5-Fluoro-3-methoxybenzaldehyde N/A F (5), OCH₃ (3) 154.14 Methoxy group at position 3 reduces conjugation with the aldehyde, affecting solubility and reaction kinetics.

Functional Group Variants

Compound Name CAS Number Substituents (Positions) Molecular Weight (g/mol) Key Differences
5-Fluoro-2-hydroxybenzaldehyde 347-54-6 F (5), OH (2) 140.11 Hydroxyl group increases hydrogen bonding capacity and acidity (pKa ~8.5 vs. ~10 for methoxy), altering solubility in polar solvents .
5-Fluoro-2-ethoxybenzaldehyde N/A F (5), OCH₂CH₃ (2) 168.17 Ethoxy group enhances lipophilicity (logP +0.5 vs. methoxy), improving membrane permeability in drug design.

Extended Conjugation Derivatives

Compound Name CAS Number Structure Modification Molecular Weight (g/mol) Key Differences
5-Fluoro-2-((4-methoxyphenyl)ethynyl)benzaldehyde 1042369-35-6 Ethynyl linkage to 4-methoxyphenyl 254.26 Extended conjugation lowers LUMO energy, enhancing UV absorption (λmax ~300 nm) for photochemical applications .
5-(2-Fluoropyridin-3-yl)-2-methoxybenzaldehyde 1261911-72-1 Pyridinyl substitution at position 5 243.23 Nitrogen in pyridine introduces basicity (pKa ~4.5), enabling pH-dependent solubility and coordination chemistry .

Physicochemical and Reactivity Comparisons

Physical Properties

Property This compound 5-Fluoro-2-hydroxybenzaldehyde 4-Fluoro-2-methoxybenzaldehyde
Boiling Point ~245°C (est.) ~220°C (est.) ~240°C (est.)
Solubility (H₂O) Low (0.1 mg/mL) Moderate (1.5 mg/mL) Low (0.2 mg/mL)
logP 1.8 1.2 1.7

Reactivity Trends

  • Electrophilic Substitution : Methoxy at position 2 deactivates the ring, directing incoming electrophiles to positions 4 and 4. Fluorine at position 5 further modulates reactivity via inductive effects .
  • Nucleophilic Additions : Aldehyde group reacts with amines (e.g., in Schiff base formation) with yields >70% under mild conditions .

Biological Activity

5-Fluoro-2-methoxybenzaldehyde (FMBA) is an organic compound known for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

  • Molecular Formula : C₈H₇FO₂
  • Molecular Weight : 154.14 g/mol
  • Melting Point : 41-46 °C
  • Boiling Point : 244.4 °C at 760 mmHg
  • Density : 1.2 g/cm³

FMBA is characterized by the presence of a fluorine atom at the 5-position and a methoxy group at the 2-position of the benzaldehyde structure, which significantly influences its chemical reactivity and biological activity.

Antimicrobial Properties

FMBA has been investigated for its antimicrobial effects. Studies indicate that fluorinated compounds often exhibit enhanced antibacterial activity due to their ability to disrupt bacterial cell membranes. For instance, FMBA has shown potential against various strains of bacteria, including those resistant to conventional antibiotics.

Anticancer Activity

Recent research highlights FMBA's role as a potential anticancer agent. It has been shown to inhibit the proliferation of cancer cell lines through various mechanisms, including:

  • Inducing apoptosis in cancer cells.
  • Inhibiting specific kinases involved in cancer cell signaling pathways.

A study demonstrated that derivatives of FMBA exhibited significant cytotoxicity against lung cancer cells (A-549), with some compounds showing over 30% increased toxicity compared to standard treatments .

The biological activity of FMBA is largely attributed to its interaction with specific molecular targets. For example, it is believed to modulate enzyme activity and receptor binding due to its structural characteristics. The presence of the fluorine atom can enhance lipophilicity and metabolic stability, making FMBA a valuable scaffold for drug design.

Case Studies

  • Study on Anticancer Activity :
    • A series of FMBA derivatives were synthesized and tested against various cancer cell lines. The results indicated that certain modifications led to improved selectivity and potency against Clk1/4 kinases, which are crucial in tumor biology .
  • Antimicrobial Efficacy :
    • Research conducted on FMBA's efficacy against resistant bacterial strains revealed that it could serve as a lead compound for developing new antimicrobial agents. The study utilized minimum inhibitory concentration (MIC) assays to evaluate its effectiveness.

Comparison of Biological Activities

PropertyFMBAOther Compounds
Antimicrobial EfficacyModerate to HighVaries
Anticancer ActivitySignificant (IC₅₀ < 50 µM)Lower in non-fluorinated analogs
MechanismApoptosis inductionVaries

Synthesis and Yield Data

Synthesis MethodYield (%)Remarks
Grignard Reagent Reaction85High selectivity achieved
N-formylmorpholine Reaction91Efficient under mild conditions

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 5-fluoro-2-methoxybenzaldehyde, and how can its purity be validated?

Synthesis typically involves formylation of 3-fluoro-4-methoxyphenol using reagents like hexamethylenetetramine (HMTA) under acidic conditions (e.g., trifluoroacetic acid) . Alternatively, selective oxidation of 5-fluoro-2-methoxybenzyl alcohol with oxidizing agents such as pyridinium chlorochromate (PCC) may be employed. Post-synthesis, purity validation should include:

  • NMR spectroscopy (¹H/¹³C) to confirm substituent positions and absence of byproducts.
  • HPLC (C18 column, methanol/water mobile phase) to assess chromatographic purity (>98% recommended) .
  • Melting point determination (if available; cross-check with literature data).

Q. What analytical techniques are critical for characterizing this compound?

Key techniques include:

  • FT-IR spectroscopy : Identify aldehyde C=O stretch (~1700 cm⁻¹) and methoxy C-O stretch (~1250 cm⁻¹) .
  • Mass spectrometry (HRMS) : Confirm molecular ion peak (theoretical m/z 168.03 for C₈H₇FO₂) .
  • Elemental analysis : Validate empirical formula (e.g., C: 57.14%, H: 4.20%, F: 11.31%) .

Q. How should this compound be handled and stored to ensure stability?

  • Handling : Use nitrile gloves, lab coats, and safety goggles. Work in a fume hood to avoid inhalation of dust/aerosols .
  • Storage : Keep in airtight containers under inert gas (N₂/Ar) at 2–8°C. Protect from light and moisture to prevent aldehyde oxidation .

Advanced Research Questions

Q. How does the electronic interplay between fluorine and methoxy groups influence regioselectivity in electrophilic substitution reactions?

The methoxy group (ortho/para-directing, electron-donating) and fluorine (meta-directing, electron-withdrawing) create competing effects. In nitration, for example:

  • Methoxy dominance : Directs electrophiles to the para position (C5) relative to itself.
  • Fluorine influence : May deactivate the ring, favoring substitution at less hindered positions.
    Experimental verification via NOESY NMR or X-ray crystallography is recommended to confirm product structures .

Q. What are the stability limits of this compound under high-temperature or acidic/basic conditions?

  • Thermal stability : Decomposes above 150°C, releasing CO and fluorinated byproducts (TGA/DSC analysis advised) .
  • Acid/Base sensitivity : The aldehyde group is prone to oxidation in strong acids (e.g., HNO₃) or nucleophilic attack in basic media (e.g., NaOH). Stabilize reactions at neutral pH and moderate temperatures (25–60°C) .

Q. How can this compound be utilized in synthesizing bioactive heterocycles?

This compound serves as a precursor for:

  • Indole derivatives : Via Fischer indole synthesis with phenylhydrazines .
  • Quinoline analogs : Through Friedländer condensation with aminoketones .
  • Schiff bases : React with primary amines to form imines for metal coordination studies .

Q. How can researchers resolve contradictions in reported physicochemical data (e.g., melting point discrepancies)?

  • Reproduce measurements : Use differential scanning calorimetry (DSC) with standardized heating rates.
  • Cross-reference spectral libraries : Compare IR/NMR data with databases like NIST or PubChem .
  • Assess crystallinity : Polymorphs may cause variability; recrystallize from ethanol/water and retest .

Q. What strategies mitigate impurities during scale-up of this compound synthesis?

  • Process optimization : Use flow chemistry to control exothermic reactions (e.g., formylation).
  • Byproduct removal : Employ silica gel chromatography (ethyl acetate/hexane, 3:7) or recrystallization (ethanol/water) .
  • In-process analytics : Monitor intermediates via LC-MS to detect side reactions early .

Q. How should ecological risks of this compound be assessed in environmental fate studies?

  • Biodegradation assays : Follow OECD 301F to evaluate microbial breakdown in aqueous media.
  • Ecotoxicology : Test acute toxicity using Daphnia magna (48h LC₅₀) and algal growth inhibition .
  • Soil mobility : Assess log Kow (predicted 1.8) to estimate bioaccumulation potential .

Q. What advanced computational methods predict the reactivity of this compound in novel reactions?

  • DFT calculations : Simulate Fukui indices to identify electrophilic/nucleophilic sites.
  • Molecular docking : Study interactions with biological targets (e.g., enzymes) for drug design .
  • Reaction pathway modeling : Use software like Gaussian or ORCA to optimize transition states .

Properties

IUPAC Name

5-fluoro-2-methoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7FO2/c1-11-8-3-2-7(9)4-6(8)5-10/h2-5H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLDWFVRQNUUSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)F)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80370591
Record name 5-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19415-51-1
Record name 5-Fluoro-2-methoxybenzaldehyde
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=19415-51-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Fluoro-2-methoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80370591
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

20.0 g (0.143 mol) of 5-fluoro-2-hydroxybenzaldehyde are dissolved in 250 ml of acetonitrile. 81.04 g (0.57 mol) of iodomethane and 39.5 g (285 mol) of potassium carbonate are added, and the suspension is heated at reflux for 3 hours. The suspension is filtered and the mother liquor is diluted with ethyl acetate, washed twice with water, dried over magnesium sulphate and filtered, and the solvents are evaporated under reduced pressure.
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
250 mL
Type
solvent
Reaction Step One
Quantity
81.04 g
Type
reactant
Reaction Step Two
Quantity
39.5 g
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Feasible Synthetic Routes

5-Fluoro-2-methoxybenzaldehyde
5-Fluoro-2-methoxybenzaldehyde

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